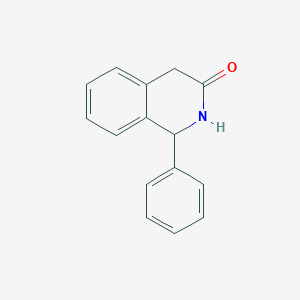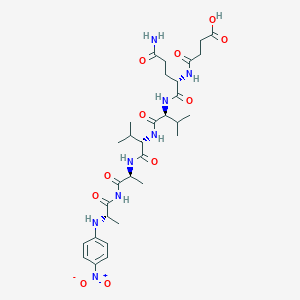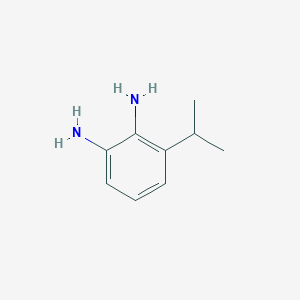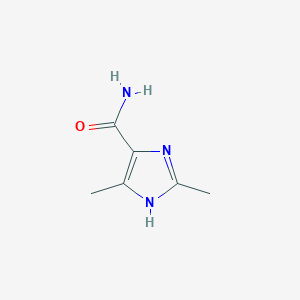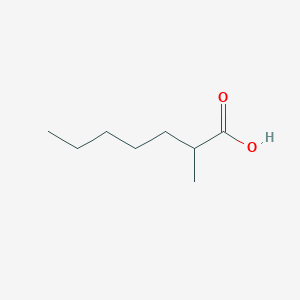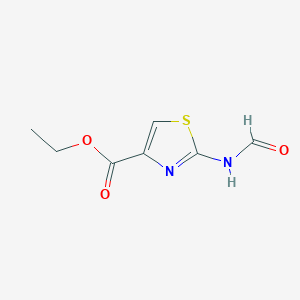
ethyl 2-formamido-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formamidothiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the formamido group enhances its reactivity and potential for forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-formamidothiazole-4-carboxylate can be synthesized through the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions . The reaction typically proceeds as follows:
- Ethyl bromopyruvate and thiourea are mixed in ethanol.
- The mixture is refluxed for 24 hours.
- The progress of the reaction is monitored using thin-layer chromatography (TLC).
- The product is then isolated and purified.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-formamidothiazole-4-carboxylate may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: Ethyl 2-formamidothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
科学的研究の応用
Ethyl 2-formamidothiazole-4-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-formamidothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formamido group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
- Ethyl 2-aminothiazole-4-carboxylate
- Methyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid
Comparison: Ethyl 2-formamidothiazole-4-carboxylate is unique due to the presence of the formamido group, which enhances its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds like ethyl 2-aminothiazole-4-carboxylate, which lacks the formamido group and may have different reactivity and biological activity profiles .
特性
CAS番号 |
123724-91-4 |
|---|---|
分子式 |
C7H8N2O3S |
分子量 |
200.22 g/mol |
IUPAC名 |
ethyl 2-formamido-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-6(11)5-3-13-7(9-5)8-4-10/h3-4H,2H2,1H3,(H,8,9,10) |
InChIキー |
XXEMKKFSTBPYGK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC=O |
同義語 |
4-Thiazolecarboxylicacid,2-(formylamino)-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


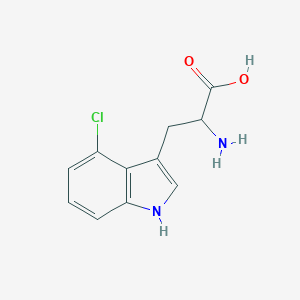

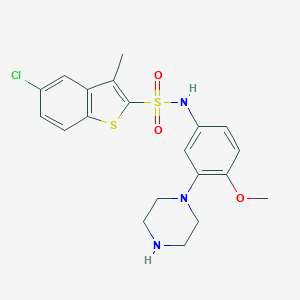
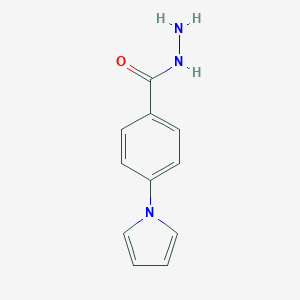

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
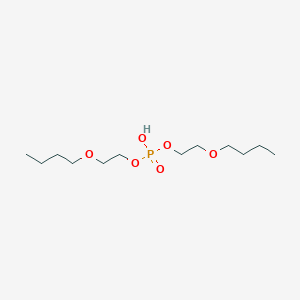
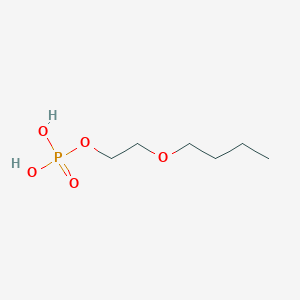
![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
